3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid 3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 447411-92-9
VCID: VC7161159
InChI: InChI=1S/C18H18N2O5S/c21-17(14-5-2-1-3-6-14)19-9-11-20(12-10-19)26(24,25)16-8-4-7-15(13-16)18(22)23/h1-8,13H,9-12H2,(H,22,23)
SMILES: C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.41

3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid

CAS No.: 447411-92-9

Cat. No.: VC7161159

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.41

* For research use only. Not for human or veterinary use.

3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid - 447411-92-9

Specification

CAS No. 447411-92-9
Molecular Formula C18H18N2O5S
Molecular Weight 374.41
IUPAC Name 3-(4-benzoylpiperazin-1-yl)sulfonylbenzoic acid
Standard InChI InChI=1S/C18H18N2O5S/c21-17(14-5-2-1-3-6-14)19-9-11-20(12-10-19)26(24,25)16-8-4-7-15(13-16)18(22)23/h1-8,13H,9-12H2,(H,22,23)
Standard InChI Key MAKXWEYYRGLODM-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid is systematically named 3-(4-benzoylpiperazin-1-yl)sulfonylbenzoic acid under IUPAC nomenclature . Its identity is further corroborated by unique identifiers:

PropertyValue
Molecular FormulaC18H18N2O5S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight374.4 g/mol
InChIInChI=1S/C18H18N2O5S/c21-17(14-5-2-1-3-6-14)19-9-11-20(12-10-19)26(24,25)16-8-4-7-15(13-16)18(22)23/h1-8,13H,9-12H2,(H,22,23)
InChIKeyMAKXWEYYRGLODM-UHFFFAOYSA-N
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Structural Features

The molecule comprises three distinct regions (Fig. 1):

  • Benzoylpiperazine core: A piperazine ring substituted with a benzoyl group at the 4-position.

  • Sulfonyl bridge: Connects the piperazine nitrogen to the benzoic acid moiety.

  • Benzoic acid group: Provides a carboxylic acid functional group, enabling hydrogen bonding and salt formation.

Stereochemistry: The absence of chiral centers in the structure suggests a planar configuration, though conformational flexibility exists in the piperazine ring .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for this compound are publicly documented, analogous sulfonyl-linked piperazine derivatives are typically synthesized through:

  • Sulfonylation: Reaction of a piperazine derivative with a sulfonyl chloride under basic conditions .

  • Benzoylation: Introduction of the benzoyl group via acylation of piperazine using benzoyl chloride.

A patent (CN103382191B) detailing the preparation of structurally related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride highlights the use of nanofiltration membranes for purification , suggesting potential applicability to this compound’s synthesis.

Purification Challenges

  • Byproduct Formation: Sulfonylation reactions often generate sulfonic acid byproducts requiring chromatographic separation .

  • Acidic Handling: The carboxylic acid group necessitates pH-controlled environments to prevent premature salt formation.

Physicochemical Properties

Predicted Properties

PropertyPrediction
SolubilityLow water solubility due to aromatic and sulfonyl groups; soluble in DMSO.
logPEstimated ~2.1 (moderate lipophilicity).
pKaCarboxylic acid group: ~4.2; piperazine nitrogen: ~7.1 (calculated).

Stability Profile

  • Thermal Stability: Likely stable up to 150°C based on analogous compounds.

  • Photostability: Susceptible to UV degradation due to the benzoyl group.

Research Gaps and Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield.

  • Biological Screening: Evaluation against cancer cell lines and inflammatory targets.

  • Crystallography: X-ray diffraction studies to resolve 3D conformation.

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